molecular formula C19H22N4O2S B5272372 N-(3-CYANOTHIOPHEN-2-YL)-2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-(3-CYANOTHIOPHEN-2-YL)-2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B5272372
M. Wt: 370.5 g/mol
InChI Key: ZOVOYYUXHKOBNJ-UHFFFAOYSA-N
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Description

N-(3-CYANOTHIOPHEN-2-YL)-2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a heterocyclic amide derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the thiophene ring and piperazine moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CYANOTHIOPHEN-2-YL)-2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves the N-acylation reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the acylation process. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-CYANOTHIOPHEN-2-YL)-2-{4-[

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-25-17-4-2-3-15(11-17)13-22-6-8-23(9-7-22)14-18(24)21-19-16(12-20)5-10-26-19/h2-5,10-11H,6-9,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVOYYUXHKOBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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